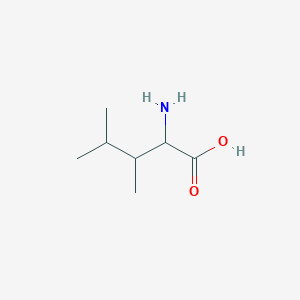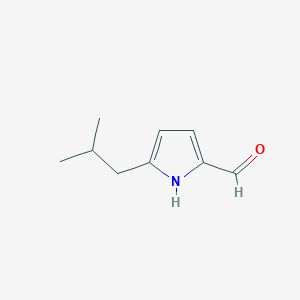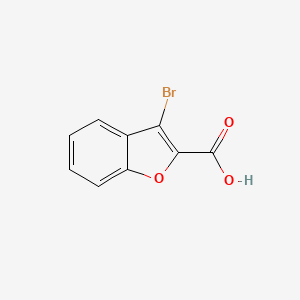
2-Amino-3,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4-dimethylpentanoic acid is a research chemical with the molecular formula C7H15NO2 . It is also known by the IUPAC name 3,4-dimethylnorvaline . The compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI code for this compound is 1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 145.2 g/mol . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.科学的研究の応用
Meteoritic Amino Acids and Organic Chemical Evolution
One significant application of 2-amino-3,4-dimethylpentanoic acid is in the study of meteoritic amino acids. Gas chromatographic-mass spectral analyses of the Murchison meteorite revealed the presence of this compound, alongside other α-methyl amino acids. These findings indicate an asymmetric influence on organic chemical evolution prior to the origin of life, as these amino acids are either unknown or of limited occurrence in the biosphere (Cronin & Pizzarello, 1997).
Peptide Studies and Conformational Analysis
This compound is also utilized in peptide studies. It has been used in the synthesis of model peptides to examine the effects of bulky side chains on peptide conformation and chiroptical properties. This research contributes to understanding the relations between peptide structure and physical and biological characteristics (Pospíšek & Bláha, 1987).
Fluorescent Amino Acid in Protein Studies
The compound is a basis for creating fluorescent amino acids, like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid. This fluorophore has been genetically encoded in organisms to study protein structure, dynamics, and interactions. It provides a valuable tool for biochemical and cellular studies (Summerer et al., 2006).
Photoluminescent Material Research
This compound derivatives have been investigated for their photoluminescent properties. Studies on electrochemical oxidation of these compounds indicate their potential as a new class of π-conjugated oligoaminothiophenes, which exhibit unique absorbance and photoluminescence characteristics (Ekinci et al., 2000).
Medical and Biological Applications
The amino acid has applications in medical research, particularly in the modification of polymers for enhanced biological activity. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with this compound derivatives showed increased thermal stability and promising antibacterial and antifungal activities, suitable for medical applications (Aly & El-Mohdy, 2015).
Solvatochromic Fluorophores in Protein Interaction Studies
Additionally, derivatives of this compound, such as solvatochromic fluorophores, have been developed for studying dynamic protein interactions. These fluorophores, sensitive to changes in their local environment, offer insights into protein structure and interactions, aiding in biochemical research (Loving & Imperiali, 2008).
作用機序
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers Unfortunately, specific papers related to 2-Amino-3,4-dimethylpentanoic acid were not identified in the search results. For more detailed information, a more targeted literature search may be necessary .
特性
IUPAC Name |
2-amino-3,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDCKXLINRKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314900-53-2 |
Source


|
| Record name | 2-amino-3,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)
![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)



![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)

![3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B2454780.png)


![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)